molecular formula C19H23N3 B1221339 Dabequine CAS No. 56548-50-6

Dabequine

カタログ番号: B1221339
CAS番号: 56548-50-6
分子量: 293.4 g/mol
InChIキー: UWOLEGVHCLTYCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dabequine is an antimalarial compound that has been utilized in historical research on malaria . Early studies have investigated its mechanism of action, which involves the formation of complexes with hemin, a process also observed with chloroquine . Research involving animal models has been conducted to understand the physiological effects of this compound, including electrophysiological studies on retinal tissue . It is categorized among acridine derivatives and was evaluated for its activity against Plasmodium infections . Please note that the available scientific literature on this compound is dated, and its modern research applications are not well-defined. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic procedures, clinical use, or personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

56548-50-6

分子式

C19H23N3

分子量

293.4 g/mol

IUPAC名

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)

InChIキー

UWOLEGVHCLTYCB-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

正規SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

同義語

dabequin
dabequine
G-800

製品の起源

United States

Synthetic Methodologies and Chemical Biology of Dabequine and Its Analogs

Established Synthetic Pathways for Dabequine and Related Benzo[g]quinolines

The benzo[g]quinoline scaffold, central to the structure of this compound, can be constructed through various synthetic routes. Research into the synthesis of benzo[g]quinoline derivatives has been ongoing, with studies dating back several decades exploring compounds with potential biological activities nih.govgoogle.com.

One common approach to synthesizing benzo[g]quinoline derivatives involves the Friedländer synthesis nih.gov. This method typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related aniline (B41778) derivative with a ketone or aldehyde containing an alpha-methylene group. The reaction proceeds through a series of steps, including imine formation, aldol (B89426) condensation, and cyclization, ultimately leading to the formation of the quinoline (B57606) ring system fused to a benzene (B151609) ring in the linear fashion characteristic of the benzo[g]quinoline scaffold.

Another strategy for constructing the benzo[g]quinoline core involves the use of 2,3-diaminonaphthalene (B165487) as a starting material. Reaction of ortho-phenylenediamines with α, β-dicarbonyl moieties can lead to the synthesis of the quinoxaline (B1680401) ring system mdpi.com. While this specifically relates to benzo[g]quinoxalines (which are structurally similar but contain two nitrogen atoms in the fused ring), it highlights the use of naphthyl-based precursors for constructing fused heterocyclic systems. Oxidation reactions can also be employed in the synthesis of substituted benzo[g]quinolines mdpi.com. For instance, 2,3-diphenylbenzo[g]quinoxaline (B13131610) was obtained by the oxidation of a precursor compound with CrO₃ in acetic acid mdpi.com.

Furthermore, the synthesis of 6,9-bis-[(aminoalkyl)amino]- substituted benzo[g]quinoxalines has been described through nucleophilic aromatic substitution (SNAr) of fluoride (B91410) from 6,9-difluoro- substituted benzo[g]quinoxaline (B1338093) mdpi.com. This indicates that functionalization of the benzo[g]quinoline system can be achieved through displacement reactions on appropriately substituted precursors.

Early research also explored the synthesis of di[benzo(g)-quinolylpiperazinyl]alkanes, highlighting efforts to synthesize benzo[g]quinoline derivatives with specific linker groups and appended functionalities nih.gov. The synthesis of octahydrobenzo[g]quinolines through novel routes has also been reported, indicating the exploration of various saturation levels within the benzo[g]quinoline framework nih.gov.

Strategies for Chemical Modification and Derivatization of the this compound Scaffold

The benzo[g]quinoline scaffold of this compound offers several positions for chemical modification and derivatization, allowing for the exploration of structure-activity relationships and the tuning of physicochemical properties. Strategies for modification can target the core ring system or introduce substituents at various positions.

One approach involves the introduction of aminoalkyl chains. The synthesis of benzo[g]quinoline derivatives with amino groups at specific positions has been explored, as seen in the context of antimalarial compounds like 4-aminoquinolines researchgate.net. While this compound itself is a benzo[g]quinoline, the strategies used for modifying related quinoline systems can be relevant. For instance, the introduction of aminoalkyl chains on quinoline rings is a common modification strategy in the design of antimalarial agents researchgate.net.

Chemical modification can also focus on altering the periphery of the benzo[g]quinoline system or introducing functional groups that allow for conjugation or attachment to other molecules or materials. For example, benzo[g]quinoline heterocyclic derivatives have been used as precursors in the synthesis of cyanine-like dyes, indicating that the scaffold can be modified to incorporate chromophoric systems eurjchem.com.

The concept of chemical modification of molecular scaffolds is a general strategy in chemical biology and drug discovery to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles nih.govnih.govau.dkutrgv.edu. For the this compound scaffold, this could involve a range of reactions, including alkylation, acylation, halogenation, nitration, and the introduction of various carbon and heteroatom substituents at available positions on the fused ring system. The specific positions amenable to modification would depend on the chosen synthetic route and the presence of reactive sites on the intermediate or final this compound structure.

Chemoinformatic Approaches to Novel this compound Analog Design

Chemoinformatic approaches play a crucial role in the modern design and discovery of novel chemical entities, including analogs of existing compounds like this compound. These computational methods leverage chemical data and algorithms to predict properties, identify potential interactions, and guide the synthesis of new molecules frontiersin.org.

For designing novel this compound analogs, chemoinformatics can be applied in several ways:

Virtual Screening: Large databases of chemical compounds can be screened computationally to identify molecules that share structural similarities with this compound or are predicted to bind to the same biological targets based on structural or ligand-based models frontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built using existing data on this compound and its known analogs (if available) to correlate structural features with biological activity. These models can then be used to predict the activity of hypothetical new analogs before they are synthesized nih.gov.

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking can predict the binding orientation and affinity of this compound and its potential analogs to target macromolecules (e.g., proteins or nucleic acids) frontiersin.orgnih.gov. Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes of the molecules.

De Novo Design: Chemoinformatic tools can be used to design entirely new molecular structures that are based on the benzo[g]quinoline scaffold and optimized for desired properties using algorithms that explore chemical space frontiersin.org.

ADMET Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable profiles for synthesis and experimental testing nih.govresearchgate.net.

These computational methods allow for the rational design of this compound analogs by exploring a vast chemical space efficiently, reducing the need for extensive experimental synthesis and testing. Studies on other quinoline derivatives have successfully employed in silico approaches for design and activity prediction nih.govresearchgate.netrsc.org. While specific chemoinformatic studies solely focused on designing novel this compound analogs were not extensively detailed in the search results, the general applicability of these methods to quinoline scaffolds is well-established nih.govnih.govresearchgate.netrsc.orgnih.gov.

Chemoinformatics can aid in identifying key structural features of the benzo[g]quinoline scaffold that are essential for activity or interaction with biological systems, guiding the design of modifications that enhance desired properties while minimizing undesirable ones.

Molecular and Cellular Mechanisms of Action of Dabequine

Investigation of Hemin (B1673052) Complex Formation and its Role in Antimalarial Action

The mechanism of action of several quinoline (B57606) antimalarial drugs, such as chloroquine (B1663885), is understood to involve interference with the detoxification of hemin (ferriprotoporphyrin IX) within the malaria parasite's digestive vacuole. Hemoglobin digestion by the parasite releases large amounts of hemin, which is toxic. Parasites polymerize hemin into an inert crystal called hemozoin (also known as -hematin) to avoid its toxicity. nih.govnih.gov

Quinoline antimalarials are thought to inhibit this crystallization process, leading to the accumulation of toxic free hemin, which is detrimental to the parasite. nih.govnih.gov Studies have shown that antimalarial drugs and complexes formed between them and hemin can affect biological membranes. researchgate.net For instance, hemin can intercalate into membranes, increasing surface pressure. researchgate.net Antimalarial drugs like quinine (B1679958) and mefloquine (B1676156) also penetrate and expand membranes, and all three drugs tested (quinine, mefloquine, and chloroquine) significantly increased the effect of hemin on membranes, suggesting complexation within the membrane phase. researchgate.net Preformed hemin-drug complexes were also shown to adsorb to the membrane and potentially release hemin into the phospholipid phase. researchgate.net

While the precise mode of action for all quinoline drugs remains under investigation, the interaction with hemin and the inhibition of hemozoin formation is a widely accepted hypothesis for this class of compounds. nih.govnih.govscialert.net Although the provided search results mention Dabequine in the context of antimalarial activity and cross-resistance with other antimalarials like chloroquine and mefloquine, direct detailed studies specifically on this compound's hemin complex formation and its role in antimalarial action were not extensively detailed in the immediate results. researchgate.net However, given its classification as an antimalarial and its structural relation to quinolines, it is plausible that this compound's antimalarial activity may involve similar interactions with hemin and the hemozoin detoxification pathway, aligning with the general understanding of quinoline antimalarials. nih.gov

Modulation of Eukaryotic Cellular Pathways by this compound

Beyond its effects on parasitic organisms, this compound has also been observed to modulate certain eukaryotic cellular pathways, particularly those involved in stress responses and genome integrity.

Induction and Stabilization of Tp53 Protein Pathways

Research has indicated that this compound can induce and stabilize the Tp53 (p53) protein pathway in eukaryotic cells. oup.comnih.govresearchgate.net Tp53 is a tumor suppressor protein that plays a critical role in the cellular response to various stresses, including DNA damage, by regulating cell cycle arrest, apoptosis, and DNA repair. oup.commdpi.comyoutube.com Under normal conditions, Tp53 protein levels are kept low due to rapid degradation mediated by the E3 ubiquitin ligase Mdm2. mdpi.comembopress.org Stressful stimuli trigger events that lead to the accumulation and stabilization of Tp53. oup.commdpi.comembopress.org

Studies using a Tp53-responsive reporter system showed that this compound strongly activated Tp53 activity. oup.comnih.govresearchgate.net This induction was significant, with this compound (identified as compound 175308) activating Tp53 by 8.0- to 19.0-fold at concentrations ranging from 0.3–3 μg/ml. oup.comresearchgate.net This suggests that this compound can trigger the cellular pathways that lead to Tp53 stabilization and activation. oup.comnih.gov The stabilization of Tp53 in response to genotoxic agents often involves upstream kinases like Atm and Atr. oup.com While the direct mechanism by which this compound induces Tp53 stabilization requires further detailed investigation, its observed effect places it among other compounds known to activate this crucial tumor suppressor pathway. oup.comnih.gov

Interaction with Nucleic Acids: DNA Binding Studies

The interaction of small molecules with DNA is a significant area of study, particularly in the context of potential therapeutic agents. Compounds can interact with DNA through various modes, including intercalation, groove binding, or electrostatic interactions. mdpi.comscirp.orgcaltech.edu These interactions can influence DNA structure and function, affecting processes like replication, transcription, and repair. scirp.org

While the provided search results discuss DNA binding studies in general, particularly concerning metal complexes and other compounds, specific detailed studies focusing on the direct binding of this compound to DNA were not prominently featured. mdpi.comscirp.orgscielo.org.mx However, some antimalarial drugs, particularly those with planar aromatic ring systems, are known to interact with DNA. For instance, some quinoline derivatives have been investigated for their DNA binding properties. Without direct experimental data on this compound's DNA binding, it is difficult to definitively describe its interaction with nucleic acids. Further research specifically investigating this compound's affinity for DNA, its binding mode, and the consequences of such interactions on DNA structure and cellular processes would be necessary to elaborate on this aspect of its mechanism of action.

Influence on Cellular Stress Responses and DNA Damage Pathways

Cellular stress responses and DNA damage pathways are interconnected networks that maintain genome stability and cellular homeostasis. aging-us.comfrontiersin.org The DNA damage response (DDR) is a complex system that detects DNA lesions, signals their presence, and activates repair mechanisms or triggers cell cycle arrest or apoptosis if the damage is irreparable. aging-us.comfrontiersin.org Various cellular stresses, including oxidative stress and metabolic changes, can induce DNA damage or activate components of the DDR independently of direct DNA lesions. frontiersin.orgnih.gov

This compound has been shown to induce Tp53, a key player in cellular stress and DNA damage responses. oup.comnih.govresearchgate.netmdpi.com The stabilization and activation of Tp53 by this compound suggest that it influences these pathways. oup.comnih.govresearchgate.net Tp53 activation can lead to cell cycle arrest, allowing time for DNA repair, or initiate apoptosis if the damage is too severe. mdpi.comyoutube.com The fact that this compound activates Tp53 indicates its potential to trigger these downstream events. oup.comnih.govresearchgate.net While the precise nature of the cellular stress induced by this compound and how it specifically interfaces with the broader DNA damage response machinery (e.g., upstream kinases like ATM and ATR) requires further investigation, its impact on Tp53 highlights its influence on pathways critical for maintaining genomic integrity and responding to cellular insults. oup.commdpi.comaging-us.com

Proposed Mechanisms of Action in Parasitic Organisms

The primary context in which this compound has been studied is its antimalarial activity. While the hemin hypothesis is a prominent proposed mechanism for quinoline antimalarials, other mechanisms may also contribute to their effects on parasitic organisms.

Interference with Parasite-Specific Metabolic Processes (e.g., ATP synthesis, if directly linked to this compound)

Parasitic organisms often have unique metabolic pathways that are essential for their survival and can serve as targets for therapeutic intervention. nih.govnih.gov For instance, the energy metabolism of parasites can differ significantly from that of their hosts. nih.govnih.gov Some antimalarial drugs are known to affect parasite mitochondria and interfere with processes like ATP synthesis or the electron transport chain. scirp.org Primaquine, another antimalarial, is reported to affect ubiquinone function in the respiratory chain and impair parasite mitochondrial metabolism. scirp.org

While the provided search results discuss parasite metabolism and the potential for targeting ATP synthesis or other metabolic processes in parasitic organisms, direct evidence specifically linking this compound to interference with parasite-specific metabolic processes like ATP synthesis was not explicitly found. nih.govnih.govanu.edu.auresearchgate.net The search results primarily focused on this compound's interaction with Tp53 in eukaryotic cells and its general classification as an antimalarial with potential cross-resistance to other quinolines. researchgate.netoup.comnih.govresearchgate.net

Further research specifically investigating the effects of this compound on the metabolic pathways of malaria parasites (such as Plasmodium falciparum) would be necessary to determine if it directly interferes with processes like glycolysis, the citric acid cycle, or oxidative phosphorylation, and whether this contributes to its antimalarial efficacy. anu.edu.au Given the diversity of metabolic adaptations in different parasitic life stages and environments, understanding this compound's impact on these processes could provide valuable insights into its complete mechanism of action in parasitic organisms. nih.gov

Impact on Parasite Protein and Nucleic Acid Synthesis (if directly linked to this compound)

Based on the available scientific literature, information directly and definitively linking this compound to the specific inhibition of parasite protein or nucleic acid synthesis is limited in the provided search results.

While some studies discuss the mechanisms of other antimalarial compounds that target protein synthesis (e.g., inhibitors of tRNA synthetases) nih.govhscell.org or nucleic acid synthesis (e.g., intercalation into DNA or inhibition of key enzymes like DHFR-TS or DNA polymerase) google.comnih.govepa.govdokumen.pub, these mechanisms have not been directly attributed to this compound in the search results reviewed. One reference mentions this compound in the context of a study on the inhibition of adenosine-5'-monophosphate incorporation into nucleic acids by antimalarial drugs, but the snippet does not explicitly state that this compound was found to directly cause this inhibition.

Preclinical Pharmacological and Biological Investigations of Dabequine

In Vitro Efficacy Studies Against Parasitic Pathogens

The in vitro activity of Dabequine has been assessed against various species of the Plasmodium parasite, the causative agent of malaria. These studies are fundamental in understanding the compound's intrinsic antimalarial potency and its spectrum of activity.

This compound (DAQ) has demonstrated notable inhibitory activity against Plasmodium falciparum, the most virulent species of malaria parasite in humans. In vitro studies have determined the 50% inhibitory concentration (IC50) of this compound against both laboratory-adapted strains and clinical field isolates of P. falciparum.

Against the 3D7 strain of P. falciparum, this compound exhibited potent activity. The culture media used in these assays were found to influence the measured IC50 values. When cultivated in a medium supplemented with Albumax, the IC50 of this compound against the 3D7 strain was 25 nM. nih.gov However, when the medium was supplemented with 20% human serum, the IC50 values ranged from 173 nM to 352 nM, indicating a 7 to 14-fold increase compared to the Albumax-supplemented medium. nih.gov

Further investigations involving P. falciparum field isolates from the Brazilian Amazon, cultured in media supplemented with Albumax, revealed a median IC50 value of 110 nM for this compound. nih.gov When tested against 18 P. falciparum field isolates in a medium containing 20% human serum, the median IC50 was 327 nM. nih.gov These findings confirm that this compound retains significant inhibitory activity against clinical isolates of P. falciparum. nih.gov

In an effort to assess the potential for resistance development, P. falciparum clone 3D7 was incubated with this compound at a concentration 10-fold its IC50 value. nih.gov Across four different inocula ranging from 10^5 to 10^8 parasites, no parasite growth was observed after 90 days of continuous drug pressure, suggesting that this compound did not readily induce the generation of resistant mutants in this in vitro setting. nih.gov

In Vitro Activity of this compound Against Plasmodium falciparum

P. falciparum StrainCulture Medium SupplementIC50 (nM)
3D7Albumax25
3D720% Human Serum173 - 352
Field Isolates (Brazilian Amazon)Albumax110 (median)
18 Field Isolates20% Human Serum327 (median)

Based on the conducted searches, no specific data on the in vitro efficacy of this compound against Plasmodium knowlesi or Plasmodium berghei were found.

In Vivo Efficacy Studies in Non-Human Model Systems

To complement the in vitro findings, the antimalarial efficacy of this compound has been evaluated in animal models of malaria. These studies provide insights into the compound's activity in a complex biological system.

Based on the conducted searches, no specific data on the in vivo efficacy of this compound in rodent models infected with Plasmodium berghei were found.

Based on the conducted searches, no specific data on the in vivo efficacy of this compound in avian models infected with Plasmodium gallinaceum were found.

Genotoxicity and Mutagenicity Assessments in Non-Human Systems

The assessment of a drug candidate's potential to cause genetic damage is a critical component of preclinical safety evaluation.

Based on the conducted searches, no specific data on the genotoxicity or mutagenicity of this compound were found.

In Vitro Mutagenicity Screening (e.g., Ames assay)

Table 1: Summary of In Vitro Mutagenicity Findings for this compound

Assay Type Finding Reference

Chromosomal Aberration Studies in Animal Models

The genotoxic potential of this compound and its derivatives was further investigated through cytogenetic analyses in animal models. Research from 1989 indicates that studies were conducted to assess genotoxicity, including the evaluation of chromosomal aberrations in spermatogonial cells. mdpi.com Consistent with the in vitro mutagenicity results, this compound was also reported to be negative in clastogenicity screens. wikipedia.org Clastogens are agents that cause structural damage to chromosomes, and assays for clastogenicity, such as the chromosomal aberration test, are designed to detect such damage. The negative result in these assays suggested that this compound did not induce structural chromosomal damage under the tested conditions.

Table 2: Genotoxicity Profile of this compound in Animal Models

Endpoint Finding Reference
Clastogenicity (Chromosomal Aberration) Negative wikipedia.org

Comparative Biological Activity of this compound with Reference Compounds

Comparison with Chloroquine (B1663885) in Antimalarial Assays

In preclinical models, the antimalarial efficacy of this compound was directly compared to the then-standard therapeutic agent, Chloroquine. In studies using murine (Plasmodium berghei) and avian (P. gallinaceum) malaria models, the therapeutic activity of this compound against the asexual erythrocytic stages of the parasites was found to be somewhat lower than that of Chloroquine. mdpi.comgenetico.ru

However, this compound exhibited a more prolonged effect in the host and was observed to have higher tolerance compared to Chloroquine. mdpi.com These characteristics led researchers to suggest that this compound could be a promising agent for treating falciparum malaria, particularly strains that had developed moderate resistance to Chloroquine. mdpi.com Further research involving a P. berghei strain specifically selected for artemisinin (B1665778) resistance revealed cross-resistance with this compound, as well as with Chloroquine and other quinoline-class antimalarials. manchester.ac.uk

Table 3: Comparative Efficacy of this compound vs. Chloroquine

Parameter This compound Chloroquine Animal Model Reference
Activity (Asexual Erythrocytic Forms) Somewhat Lower Higher P. berghei (mouse), P. gallinaceum (chicken) mdpi.comgenetico.ru
Duration of Effect Prolonged Standard Not Specified mdpi.com

Comparative Analysis with Other Antimalarial Classes

The biological activity of this compound has also been contextualized through comparisons with other classes of antimalarial drugs. In a key study investigating mechanisms of drug resistance, a strain of Plasmodium berghei was made resistant to artemisinin. Subsequent testing on this resistant strain demonstrated a degree of cross-resistance not only to quinolines like Chloroquine but also to this compound and Mefloquine (B1676156). manchester.ac.uk This finding is significant as it suggests shared pathways of action or resistance mechanisms between these different compounds, even if they belong to distinct chemical subclasses. The same study noted that the artemisinin-resistant strain retained high sensitivity to Fansidar, an antifolate combination, indicating that its resistance profile was specific to certain classes of drugs. manchester.ac.uk

Table 4: Cross-Resistance Profile in an Artemisinin-Resistant P. berghei Strain

Compound Cross-Resistance Observed Reference
This compound Yes manchester.ac.uk
Quinine (B1679958) Yes manchester.ac.uk
Chloroquine Yes manchester.ac.uk
Mefloquine Yes manchester.ac.uk

Investigation of Organ-Specific Biological Responses in Animal Models

Retinal Ultrastructure Alterations in Rodent Models

A comprehensive search of available scientific literature and research databases did not yield specific studies investigating the effects of this compound on retinal ultrastructure in rodent models. While retinopathy is a known concern for certain 4-aminoquinoline (B48711) antimalarials like Chloroquine, specific preclinical toxicological studies focusing on this compound's impact on the retina have not been identified in the accessed sources.

Mechanisms of Drug Resistance and Cross Resistance Patterns of Dabequine

Induction and Characterization of Dabequine Resistance in Parasite Models

The systematic investigation of drug resistance often begins with the in vitro induction of resistant parasite lines. This process typically involves the continuous or intermittent exposure of Plasmodium falciparum cultures to escalating concentrations of the drug . While specific experimental data on the induction of this compound resistance is not yet widely available in published literature, the established methodologies provide a clear framework for how such studies would be conducted.

The primary objective of these experiments is to select for parasites that can survive and replicate in the presence of this compound concentrations that are lethal to the parent, drug-sensitive strain. The rate at which resistance emerges and the magnitude of the increase in the half-maximal inhibitory concentration (IC50) are critical parameters that are meticulously documented.

Once a stable this compound-resistant parasite line is established, a comprehensive characterization is undertaken. This includes detailed growth assays to determine the fitness of the resistant parasites in the absence of drug pressure, as fitness costs associated with resistance mutations can influence their ability to thrive and spread in a natural setting. The stability of the resistant phenotype is also assessed by culturing the parasites without this compound for an extended period and then re-evaluating their drug susceptibility.

Analysis of Cross-Resistance Profiles with Existing Antimalarial Drugs

A crucial aspect of characterizing a novel antimalarial agent is determining its cross-resistance profile with existing drugs. This analysis reveals whether the mechanisms of resistance to this compound also confer resistance to other antimalarials, which has significant implications for its potential use in combination therapies and in regions with pre-existing drug resistance.

To assess cross-resistance, the this compound-resistant parasite lines are tested against a panel of standard antimalarial drugs with diverse mechanisms of action. The IC50 values of these drugs for the resistant line are compared to those for the parental drug-sensitive strain. A significant increase in the IC50 for another drug indicates cross-resistance, while no change or a decrease suggests a lack of cross-resistance or even collateral sensitivity.

While specific data for this compound is not yet in the public domain, a hypothetical cross-resistance profile might be explored. For instance, if this compound targets a pathway similar to that of chloroquine (B1663885), one might hypothesize potential cross-resistance. Conversely, if its mechanism is novel, it may retain activity against parasites resistant to current frontline drugs.

Table 1: Illustrative Cross-Resistance Profile of a Hypothetical this compound-Resistant P. falciparum Line

Antimalarial DrugDrug ClassFold-Change in IC50 (Resistant vs. Sensitive)Interpretation
Chloroquine4-Aminoquinoline (B48711)1.2No significant cross-resistance
Artemisinin (B1665778)Artemisinin derivative0.9No cross-resistance
Mefloquine (B1676156)Aryl-amino alcohol1.5No significant cross-resistance
AtovaquoneNaphthoquinone1.1No cross-resistance
PyrimethamineAntifolate0.8No cross-resistance (potential for collateral sensitivity)

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Genetic and Molecular Basis of this compound Resistance Development

Identifying the genetic mutations that drive resistance is a cornerstone of modern drug development and surveillance. Whole-genome sequencing of this compound-resistant parasite lines and comparison to their drug-sensitive parent is the primary method for pinpointing candidate resistance genes. Single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations (CNVs) are all potential genetic markers of resistance.

Once candidate mutations are identified, their causal role in conferring resistance must be validated. This is often achieved through reverse genetics, where the identified mutation is introduced into a drug-sensitive parasite background using techniques like CRISPR-Cas9 gene editing. If the engineered parasites exhibit decreased susceptibility to this compound, it confirms the mutation's role in resistance.

The molecular basis of resistance can involve various mechanisms, such as alterations in the drug's target protein that reduce binding affinity, increased expression of efflux pumps that actively remove the drug from the parasite, or the activation of alternative metabolic pathways that bypass the drug's inhibitory action. For example, mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene are well-established as the primary determinant of chloroquine resistance. Similarly, mutations in the kelch13 gene are associated with artemisinin resistance. Future research on this compound will likely focus on identifying analogous genetic markers and elucidating the precise molecular machinery responsible for resistance.

Computational Approaches and Theoretical Modeling in Dabequine Research

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Dabequine Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are fundamental computational techniques used to correlate chemical structure with biological activity or physicochemical properties. For compounds like this compound and its benzo[g]quinoline derivatives, SAR and SPR modeling can help identify key structural features responsible for observed effects, such as antimalarial activity or interactions with biological targets. By analyzing a series of related compounds with varying structures and measured activities or properties, computational models can be built to predict the behavior of new, untested derivatives. While specific detailed SAR/SPR studies explicitly on this compound were not extensively found in the provided search results, studies on related benzo[g]quinoline structures highlight the potential for applying these methods to understand how modifications to the core scaffold or substituents influence activity and properties amanote.comresearchgate.net. Such modeling can guide the synthesis of new derivatives with improved efficacy or desirable properties.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful tools for predicting how small molecules, such as this compound or its derivatives, might interact with biological targets like proteins or enzymes. Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's binding site, providing insights into potential mechanisms of action. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the molecular system, accounting for the flexibility of both the ligand and the target, offering a more realistic view of the binding process and complex stability.

Although specific molecular docking or dynamics studies solely focused on this compound and its direct targets were not prominently detailed in the search results, these methods are widely applied to study the interactions of antimalarial compounds and other drugs with their biological counterparts researchgate.netnih.gov. Given that this compound is a benzo[g]quinoline derivative, computational studies on the binding of related quinoline (B57606) and benzo[g]quinoline compounds to potential antimalarial targets (e.g., hemin (B1673052), as suggested by studies on chloroquine (B1663885) and this compound complex formation google.com) or other relevant proteins could provide valuable information about this compound's likely interactions. The application of these techniques to benzo[g]quinoline derivatives has been demonstrated in other contexts, such as studying molecular structures and interactions researchgate.netdntb.gov.ua.

In Silico Screening and Virtual Library Design for Novel Benzo[g]quinoline Compounds

In silico screening involves computationally evaluating large libraries of chemical compounds to identify potential hits with desired properties or predicted activity against a specific target. Virtual library design focuses on creating theoretical collections of molecules based on known scaffolds or synthetic routes, which can then be subjected to in silico screening. These approaches significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing computabio.comnih.govdiva-portal.org.

This compound's identification in a high-throughput screen that revealed its ability to induce Tp53 demonstrates the utility of screening approaches, which can be performed experimentally or in silico oup.com. While the specific details of in silico screening or virtual library design efforts specifically centered on identifying novel this compound-like compounds were not extensively found, the benzo[g]quinoline scaffold is a relevant starting point for designing virtual libraries of novel antimalarial or biologically active compounds. Computational methods can be used to design diverse or targeted libraries of benzo[g]quinoline derivatives, followed by virtual screening based on predicted properties, structural similarity to known active compounds, or docking against potential targets.

Predictive Modeling of Cellular Interactions and Pathway Perturbations

Predictive modeling of cellular interactions and pathway perturbations aims to understand and forecast how a compound might affect cellular processes and biochemical pathways. These models can integrate various types of data, including chemical structure, target binding predictions, and experimental data from cellular assays, to build a more holistic picture of a compound's biological effects.

The finding that this compound strongly induced Tp53 in a high-throughput screen is an example of a cellular interaction that can be further investigated and potentially predicted through computational modeling oup.com. Predictive models could be developed to understand the structural determinants of Tp53 induction by benzo[g]quinoline derivatives. Furthermore, integrating data from various experimental assays with computational models could help predict other potential cellular effects or pathway perturbations caused by this compound and related compounds. While detailed accounts of such predictive modeling specifically for this compound were not prominent in the search results, the principles and techniques are applicable to understanding the broader biological impact of compounds like this compound within cellular systems nih.gov.

Future Research Directions and Unexplored Avenues for Dabequine

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

Understanding the precise molecular mechanisms by which Dabequine interacts with biological systems is crucial for optimizing its use and developing improved analogs. The integration of omics technologies, including genomics, proteomics, and metabolomics, offers a comprehensive approach to unraveling these complex interactions. azolifesciences.comisaaa.orgbmrb.io

Genomics can be employed to study alterations in gene expression profiles in response to this compound exposure in target organisms, such as Plasmodium parasites, or in host cells. This can help identify genes and pathways that are affected by the compound, potentially revealing novel targets or resistance mechanisms. azolifesciences.comhelsinki.fi Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of gene expression at a given time and can complement genomic studies. azolifesciences.com

Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. azolifesciences.combmrb.io By analyzing the proteome of organisms treated with this compound, researchers can identify specific proteins whose abundance or modification is altered. This can provide insights into the downstream effects of this compound's action and pinpoint protein targets. Mass spectrometry is a core technique in modern proteomics. azolifesciences.com

Metabolomics involves the comprehensive analysis of small molecules, or metabolites, within a biological system. azolifesciences.comisaaa.orgbmrb.io Metabolites are the end products of cellular processes and can provide a direct link to the phenotypic effects of a drug. isaaa.org Studying the metabolomic profile in response to this compound can help identify metabolic pathways that are disrupted or modulated, offering further clues about its mechanism of action and potential off-target effects. Techniques such as nuclear magnetic resonance imaging (NMR) and mass spectroscopy are used in metabolomics analysis. azolifesciences.combmrb.io

Integrating data from these different omics layers can provide a holistic view of this compound's impact at the molecular level. azolifesciences.com This systems biology approach can reveal intricate relationships between genetic variations, protein expression, and metabolic changes, leading to a more complete understanding of how this compound works and why resistance might develop. For instance, an integrated analysis of multiomics data has been used to identify novel metabolites and their potential regulators in the context of Alzheimer's disease, demonstrating the power of this approach in understanding disease pathogenesis and potentially drug mechanisms. nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models for this compound Evaluation

The evaluation of this compound and its potential analogs requires robust and relevant preclinical models that can accurately reflect the complexity of the biological systems involved. While historical studies utilized models such as Plasmodium berghei in mice and P. gallinaceum in chickens, the development of more advanced in vitro and in vivo models is essential for future research. researchgate.netcabidigitallibrary.org

Advanced in vitro models, such as three-dimensional cell cultures and organ-on-a-chip systems, can provide more physiologically relevant environments for studying this compound's effects on target cells and host tissues. These models can offer better predictability of in vivo outcomes compared to traditional two-dimensional cell cultures. For example, advanced in vitro models are being developed to study barriers like the blood-cerebrospinal fluid barrier for neuropharmaceutical development. nih.gov The use of multidrug-resistant Plasmodium falciparum isolates in in vitro models is also crucial for identifying compounds that are not subject to existing resistance mechanisms. dokumen.pub

In parallel, the development and refinement of in vivo models are necessary to assess this compound's efficacy, pharmacokinetics, and potential interactions within a whole organism. While rodent malaria models like P. berghei have been used, exploring alternative or improved animal models that better mimic human malaria infection and pathology could provide more translatable data. researchgate.netdokumen.pub Studies utilizing simian malaria models or humanized mouse models could offer valuable insights into this compound's activity against human-relevant Plasmodium species and its behavior within a mammalian host. dokumen.pub

Furthermore, the development of models that specifically address the different life stages of the malaria parasite (liver stage, blood stage, and transmission stage) is important for a comprehensive evaluation of this compound's potential as a multi-stage antimalarial agent. dokumen.pub

Rational Design of this compound Analogs Based on Mechanistic Insights and Resistance Profiles

Understanding the mechanism of action and the mechanisms of resistance to this compound is fundamental for the rational design of new analogs with improved efficacy and reduced susceptibility to resistance. This compound is a 4-aminoquinoline (B48711) derivative, a class of compounds for which resistance mechanisms, particularly involving alterations in parasite transporters, are well-documented for other drugs like chloroquine (B1663885). dokumen.pubonelook.comku.ac.ke Studies have shown that it is possible to induce resistance to this compound, and cross-resistance with chloroquine has been observed. dokumen.pub

Mechanistic studies utilizing omics technologies and biochemical approaches can help pinpoint the specific molecular targets of this compound within the parasite. Identifying these targets and understanding how resistance mutations or changes in gene/protein expression affect this compound binding or activity is crucial. For example, research into bedaquiline (B32110) resistance has identified mutations in genes like atpE, Rv0678, and pepQ as key mechanisms. nih.govnih.gov Similar studies are needed for this compound.

Once the key structural features of this compound responsible for its activity are understood, and the mechanisms of resistance are elucidated, rational drug design strategies can be employed. This involves modifying the chemical structure of this compound to enhance its binding affinity to the target, improve its pharmacokinetic properties, or circumvent resistance mechanisms. Structure-activity relationship (SAR) studies, which explore how changes in chemical structure affect biological activity, are essential in this process. Computational simulations can also play a role in predicting the interaction of this compound analogs with biological targets. ontosight.ai

The design of analogs could focus on developing compounds that are active against resistant parasite strains, have a broader spectrum of activity, or exhibit improved potency. This iterative process of design, synthesis, and evaluation using advanced preclinical models is key to developing next-generation this compound-based antimalarials.

Exploration of this compound's Biological Activities Beyond Antimalarial Applications

While historically studied as an antimalarial, preliminary evidence suggests that this compound may possess other biological activities that warrant further investigation. This compound has been noted in concept clusters related to antiseptics and disinfectants, although its specific activity in these areas requires detailed study. onelook.com Additionally, this compound has been identified in concept clusters related to antiviral drugs. onelook.comonelook.com

Limited research has indicated that this compound can induce Tp53 activity in human cancer cells. oup.comresearchgate.net Tp53 is a tumor suppressor protein involved in cell cycle arrest and apoptosis, and its induction can be a marker for genotoxic compounds or potential anticancer agents. oup.com While this finding needs further exploration, it suggests a potential avenue for investigating this compound or its analogs for anticancer properties. Other antimalarial compounds, such as chloroquine, quinacrine, and amodiaquine, have also been shown to induce Tp53. oup.com

The potential for this compound to exhibit activity against other parasites or microorganisms beyond Plasmodium should also be explored. Given its chemical structure as a benzo[g]quinoline and its historical context within antiparasitic research, it is conceivable that it may have activity against other tropical diseases or microbial infections. researchgate.netircwash.org For instance, some plant extracts used traditionally for malaria have also shown activity against Trypanosoma species. researchgate.net

Q & A

Basic: How can I formulate a focused research question for studying Dabequine's mechanism of action?

Methodological Answer:
Begin by conducting a systematic literature review to identify gaps in understanding this compound's biochemical pathways. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: Specific cell lines or animal models (e.g., Plasmodium-infected erythrocytes).
  • Intervention: this compound dosage or administration route.
  • Comparison: Existing antimalarials (e.g., chloroquine).
  • Outcome: Metrics like IC₅₀ values or parasite clearance rates.
    Ensure the question is narrow enough to avoid ambiguity (e.g., "How does this compound inhibit heme polymerization in Plasmodium falciparum?") .

Basic: What experimental design considerations are critical for assessing this compound's efficacy in vitro?

Methodological Answer:

  • Control Groups: Include positive (e.g., chloroquine) and negative (untreated parasites) controls.
  • Dose-Response Curves: Use at least five concentrations to calculate IC₅₀ values, ensuring reproducibility across triplicate trials.
  • Assay Selection: Opt for standardized assays like the Hypoxanthine Incorporation Assay for parasite growth inhibition.
  • Data Normalization: Normalize results to control groups to mitigate batch-to-batch variability .

Advanced: How can I resolve contradictions in existing data on this compound's pharmacokinetic properties?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and compare variables like bioavailability, half-life, and metabolic pathways.
  • Statistical Reconciliation: Apply multivariate regression to identify confounding factors (e.g., species-specific metabolism in animal models).
  • In Silico Modeling: Use tools like GastroPlus to simulate absorption differences across studies, addressing discrepancies in Cmax or AUC values .

Advanced: What methodologies are recommended for analyzing this compound's off-target effects in host cells?

Methodological Answer:

  • Transcriptomics: Perform RNA sequencing on treated vs. untreated host cells to identify differentially expressed genes linked to cytotoxicity.
  • Proteomic Profiling: Use mass spectrometry to detect off-target protein binding, validated via Western blot.
  • High-Content Screening (HCS): Employ automated microscopy to quantify organelle stress (e.g., mitochondrial membrane potential) in real-time .

Basic: How should I structure a literature review to contextualize this compound's antimalarial activity?

Methodological Answer:

  • Database Selection: Prioritize PubMed, Web of Science, and EMBASE using Boolean operators (e.g., "this compound AND (antimalarial OR Plasmodium)").
  • Thematic Categorization: Organize findings into sections: Mechanism of Action, Resistance Profiles, and Comparative Efficacy.
  • Critical Appraisal: Use tools like AMSTAR-2 to evaluate study quality, highlighting biases in older in vivo models .

Advanced: What strategies optimize the synthesis and characterization of this compound derivatives?

Methodological Answer:

  • Retrosynthetic Analysis: Identify key functional groups (e.g., quinoline core) for derivatization using software like ChemDraw.
  • Analytical Validation: Combine NMR (¹H/¹³C), HPLC-MS, and X-ray crystallography to confirm purity and structural integrity.
  • QSAR Modeling: Predict bioactivity of derivatives via Schrödinger's QM-Polarized Ligand Docking to prioritize synthesis targets .

Basic: What ethical guidelines apply to preclinical studies of this compound in animal models?

Methodological Answer:

  • Institutional Approval: Follow protocols approved by ethics committees (e.g., IACUC) for humane endpoints (e.g., maximum parasite load allowed).
  • 3Rs Compliance: Adhere to Replacement, Reduction, Refinement principles—e.g., use in vitro models before progressing to rodents.
  • Data Transparency: Report adverse events (e.g., hepatotoxicity) in publications, even if statistically non-significant .

Advanced: How can I design a study to compare this compound's efficacy against emerging antimalarial drug candidates?

Methodological Answer:

  • Head-to-Head Trials: Use a randomized block design with matched parasite strains (e.g., chloroquine-resistant PfDd2).
  • Endpoint Selection: Combine in vivo survival rates (mice) and ex vivo hemozoin inhibition assays.
  • Statistical Power Analysis: Calculate sample sizes using G*Power to ensure ≥80% power for detecting ≥30% efficacy differences .

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